molecular formula C21H18ClNO3 B14401579 N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide CAS No. 87353-84-2

N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide

Cat. No.: B14401579
CAS No.: 87353-84-2
M. Wt: 367.8 g/mol
InChI Key: ZLRJNPBVUKHJOF-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-chloro-4-(3-methylphenoxy)aniline with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom or phenoxy groups are replaced by other substituents using reagents like halogens or nitrating agents.

Scientific Research Applications

N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a pharmaceutical agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-(4-Chloro-3-methylphenyl)-2-phenoxyacetamide: This compound has a similar structure but lacks the additional phenoxy group, which may result in different reactivity and applications.

    3-Chloro-4-(3-methylphenoxy)aniline: An intermediate in the synthesis of the target compound, it shares some structural features but has different chemical properties.

    Phenoxyacetic acid derivatives: These compounds have similar phenoxy groups and can undergo similar types of reactions, but their overall structure and applications may differ.

Properties

CAS No.

87353-84-2

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

N-[3-chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H18ClNO3/c1-15-6-5-9-18(12-15)26-20-11-10-16(13-19(20)22)23-21(24)14-25-17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,23,24)

InChI Key

ZLRJNPBVUKHJOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl

Origin of Product

United States

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